Lithium n-butylcyclopentadienide
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Overview
Description
Lithium n-butylcyclopentadienide is an organolithium compound with the molecular formula C9H13Li. It is a derivative of cyclopentadienide, where the hydrogen atom on the cyclopentadienyl ring is replaced by a butyl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium n-butylcyclopentadienide can be synthesized through several methods:
Deprotonation of n-butylcyclopentadiene: This involves the reaction of n-butylcyclopentadiene with a strong base such as butyllithium in a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out at low temperatures to prevent side reactions.
Reduction of n-butylcyclopentadiene: This method involves the reduction of n-butylcyclopentadiene using lithium metal in the presence of a suitable solvent. The reaction conditions need to be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the deprotonation method. The process is carried out in specialized reactors that allow for precise control of temperature and reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Lithium n-butylcyclopentadienide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by other electrophiles.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new carbon-carbon bonds.
Complexation Reactions: It can form complexes with transition metals, which are useful in the synthesis of organometallic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include halides, carbonyl compounds, and other electrophiles.
Solvents: Typical solvents include THF, diethyl ether, and hexane.
Temperature: Reactions are often carried out at low temperatures to control reactivity and prevent side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted cyclopentadienyl compounds, addition products with alkenes and alkynes, and organometallic complexes.
Scientific Research Applications
Lithium n-butylcyclopentadienide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic and organometallic compounds. Its ability to form complexes with transition metals makes it valuable in the preparation of catalysts and other coordination compounds.
Biology: While its direct applications in biology are limited, derivatives of this compound are used in the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of lithium n-butylcyclopentadienide involves its ability to act as a nucleophile and form complexes with electrophiles. The lithium atom in the compound is highly reactive and can coordinate with various substrates, facilitating the formation of new chemical bonds. The cyclopentadienyl ring provides stability to the compound, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Lithium cyclopentadienide: Similar in structure but lacks the butyl group, making it less sterically hindered and more reactive.
Lithium tert-butylcyclopentadienide: Contains a tert-butyl group instead of an n-butyl group, which affects its reactivity and steric properties.
Sodium cyclopentadienide: Similar in reactivity but uses sodium instead of lithium, which can affect the solubility and reactivity of the compound.
Uniqueness
Lithium n-butylcyclopentadienide is unique due to the presence of the n-butyl group, which provides steric hindrance and affects its reactivity compared to other cyclopentadienide derivatives. This makes it useful in specific applications where controlled reactivity is desired.
Properties
IUPAC Name |
lithium;5-butylcyclopenta-1,3-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13.Li/c1-2-3-6-9-7-4-5-8-9;/h4-5,7-8H,2-3,6H2,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUSBQRVKWQOBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCC[C-]1C=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Li |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135630-43-2 |
Source
|
Record name | Lithium n-butylcyclopentadienide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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